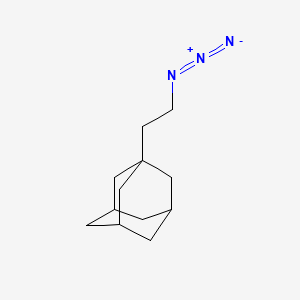

1-(2-Azidoethyl)adamantane

Beschreibung

1-(2-Azidoethyl)adamantane is a nitrogen-rich adamantane derivative featuring an azide (-N₃) functional group attached via an ethyl linker to the 1-position of the adamantane cage. The azide group confers unique reactivity, enabling applications in click chemistry, polymer crosslinking, or pharmaceutical intermediates. The adamantane core provides exceptional thermal stability and lipophilicity, making such derivatives valuable in drug design and materials science .

Eigenschaften

Molekularformel |

C12H19N3 |

|---|---|

Molekulargewicht |

205.30 g/mol |

IUPAC-Name |

1-(2-azidoethyl)adamantane |

InChI |

InChI=1S/C12H19N3/c13-15-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |

InChI-Schlüssel |

LEPCWSAJKVTGKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)CCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Azidoethyl)adamantane typically involves the following steps:

Starting Material: The synthesis begins with adamantane, which is commercially available or can be synthesized from petroleum derivatives.

Functionalization: The adamantane is first functionalized to introduce a reactive group, such as a halide. This can be achieved through halogenation reactions.

Azidation: The halogenated adamantane is then reacted with sodium azide (NaN3) to introduce the azido group. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Azidoethyl)adamantane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include triphenylphosphine (PPh3) and other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes yields triazoles.

Wissenschaftliche Forschungsanwendungen

1-(2-Azidoethyl)adamantane has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Materials Science: The compound’s unique structure and reactivity make it useful in the development of novel materials, including polymers and nanomaterials.

Medicinal Chemistry: Derivatives of adamantane, including those with azido groups, have been explored for their potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties.

Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules through click chemistry.

Wirkmechanismus

The mechanism of action of 1-(2-Azidoethyl)adamantane largely depends on the specific application and the reactions it undergoes. In the context of click chemistry, the azido group participates in cycloaddition reactions to form stable triazole linkages. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring by stabilizing the transition state.

In medicinal chemistry, the adamantane core is known to interact with various molecular targets, including ion channels and receptors. For example, amantadine, an adamantane derivative, exerts its effects by modulating dopamine release and blocking NMDA receptors .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The functional group at the ethyl linker significantly influences solubility, stability, and reactivity. Key analogs include:

Key Observations :

Thermal and Material Properties

Adamantane derivatives exhibit phase transitions influenced by substituents:

- Unsubstituted adamantane shows low hysteresis in barocaloric applications due to its spherical symmetry .

- 1-Haloadamantanes (e.g., 1-chloro or 1-bromo) exhibit higher entropy changes but increased hysteresis, suggesting that bulkier substituents like azidoethyl may further disrupt packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.